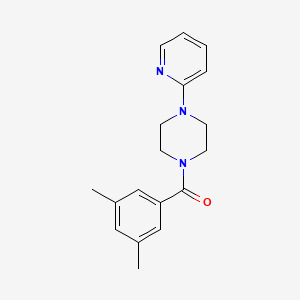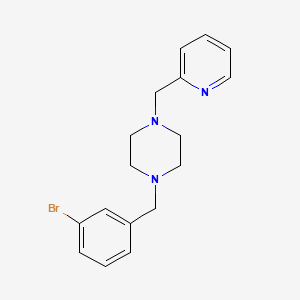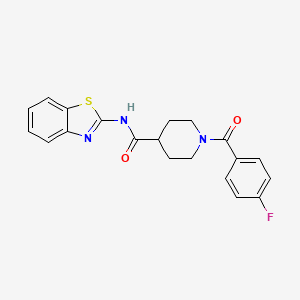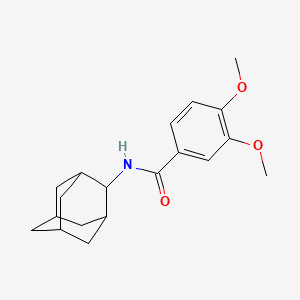![molecular formula C20H21N3O2S B5772054 3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)
3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are pivotal in medicinal chemistry, given their presence in numerous biologically active compounds and pharmaceuticals. The incorporation of piperazine and thienyl groups into the indole core can significantly influence the compound's chemical behavior and interaction with biological systems. Such modifications are typically aimed at enhancing pharmacokinetic profiles or targeting specific receptors.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions, including the formation of the indole core followed by functionalization at specific positions. For compounds similar to the one , strategies may involve the attachment of piperazine moieties through nucleophilic substitution reactions and the introduction of thienylcarbonyl groups via amide bond formation. The synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl) carbonyl]-1H-indoles as potential ligands with dopaminergic activity illustrates a typical synthetic approach, highlighting the versatility of indole chemistry (Pessoa‐Mahana et al., 2011).
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. X-ray diffraction and computational methods, such as density functional theory (DFT), are commonly used to determine the geometry, electronic structure, and interaction potential of these molecules. Studies on compounds like 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole provide insights into the arrangement of atoms and functional groups, which are essential for understanding the compound's reactivity and interaction with biological targets (Şahin, Yarim, & Koksal, 2017).
Chemical Reactions and Properties
The chemical behavior of indole derivatives is influenced by their functional groups. Piperazine and thienylcarbonyl substitutions impact the compound's basicity, reactivity towards nucleophiles and electrophiles, and its ability to form hydrogen bonds. For instance, fluorination of 3-(3-(piperazin-1-yl)propyl)indoles has been shown to affect their pharmacokinetic properties by altering their pKa and oral absorption characteristics, highlighting the interplay between chemical structure and properties (van Niel et al., 1999).
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions could involve further exploration of the biological activities of “3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole” and its potential applications in medicine.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(8-7-15-14-21-17-5-2-1-4-16(15)17)22-9-11-23(12-10-22)20(25)18-6-3-13-26-18/h1-6,13-14,21H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADJEVJRRDYGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5771972.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide](/img/structure/B5771995.png)




![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)

![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)
![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)
![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)
